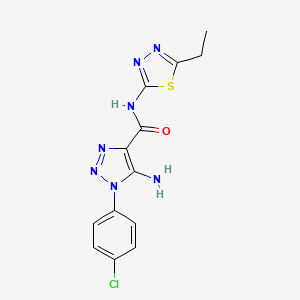![molecular formula C18H28N2O3S B5183385 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5183385.png)
4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide, also known as AMSB, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. By inhibiting these pathways, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide can reduce the production of pro-inflammatory cytokines and promote cell death in cancer cells.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to have various biochemical and physiological effects, including reducing inflammation, promoting cell death in cancer cells, and protecting against neuronal cell death. In addition, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments is its low toxicity and good bioavailability, which allows for higher doses to be administered without causing adverse effects. However, one of the limitations of using 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide and its effects on various signaling pathways.
Synthesemethoden
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide involves a multistep process, starting with the reaction of 4-nitrobenzoic acid with allyl methyl sulfone in the presence of a base. The resulting product is then reduced to the corresponding amine, which is further reacted with 1-isopropyl-2-methylpropylamine and benzoyl chloride to yield 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and melanoma. In inflammation research, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to protect against neuronal cell death and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-7-12-20(24(6,22)23)16-10-8-15(9-11-16)18(21)19-17(13(2)3)14(4)5/h7-11,13-14,17H,1,12H2,2-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJOLGFSGKSPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5183303.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183305.png)

![3-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5183317.png)


![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5183343.png)
![5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5183353.png)
![1-(3,4-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183358.png)

![N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183381.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5183383.png)
![N~2~-(4-ethylphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183390.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5183397.png)